molecular formula C10H10O3 B588030 3-Acetoxy-5-hydroxy styrene CAS No. 920489-98-1

3-Acetoxy-5-hydroxy styrene

Cat. No.: B588030
CAS No.: 920489-98-1
M. Wt: 178.187
InChI Key: MKGQHSMFHGYADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Substituted Styrenes in Organic and Polymer Chemistry

Styrene (B11656), an organic compound consisting of a vinyl group attached to a benzene (B151609) ring, serves as a fundamental building block in the production of a vast array of polymers and copolymers. wikipedia.org The exploration of substituted styrenes, where one or more hydrogen atoms on the benzene ring are replaced by other functional groups, has been a significant area of research in organic and polymer chemistry. This interest stems from the desire to create polymeric materials with tailored and improved properties compared to conventional polystyrene.

The introduction of substituents onto the styrene ring allows for the precise modification of the monomer's reactivity and the resulting polymer's characteristics. These modifications can influence properties such as thermal stability, mechanical strength, solubility, and chemical resistance. For instance, the polymerization of various para-substituted styrenes has been extensively studied to understand how different functional groups affect the polymerization process and the final properties of the polymer. cmu.edu The development of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has further expanded the possibilities for creating well-defined polymers and copolymers from substituted styrenes with complex architectures. nih.gov These functionalized styrenic polymers are utilized in a wide range of applications, from high-resolution photoresists in the electronics industry to advanced drug delivery systems. nih.govnih.gov

Significance of Acetoxy and Hydroxy Functionalities in Aromatic Systems

The presence of acetoxy (−OCOCH₃) and hydroxy (−OH) groups on an aromatic ring significantly influences the molecule's chemical behavior, particularly in electrophilic aromatic substitution and polymerization reactions. The hydroxy group is a strongly activating, ortho-, para- director in electrophilic aromatic substitution. masterorganicchemistry.com This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system through resonance, which stabilizes the carbocation intermediate formed during the reaction. masterorganicchemistry.com

The acetoxy group, while also an ortho-, para- director, is less activating than the hydroxy group. stackexchange.comechemi.com The lone pair on the oxygen atom is delocalized into the adjacent electron-withdrawing carbonyl group via resonance, making it less available to donate to the aromatic ring. stackexchange.comechemi.com In polymer chemistry, the acetoxy group often serves as a protecting group for the more reactive hydroxy group. nih.govwikipedia.org For example, acetoxystyrene can be polymerized, and the resulting poly(acetoxystyrene) can then be hydrolyzed to yield poly(hydroxystyrene). researchgate.netacs.org This strategy is crucial because the free hydroxyl group can interfere with certain polymerization mechanisms. nih.gov The resulting poly(hydroxystyrene) polymers are valued for their polarity and have applications in photoresists and other specialty materials. nih.govdiyhpl.us

Position of 3-Acetoxy-5-hydroxy Styrene within the Landscape of Acetoxystyrene and Hydroxystyrene (B8347415) Derivatives

This compound is a unique bifunctional monomer within the broader family of acetoxystyrene and hydroxystyrene derivatives. Unlike more commonly studied isomers such as 4-acetoxystyrene (B54282) or 4-hydroxystyrene, this compound possesses both an acetoxy and a hydroxy group on the same aromatic ring, specifically in a meta-relationship to each other and to the vinyl group. researchgate.netacs.org This specific substitution pattern dictates its chemical properties and potential applications.

The presence of both a protected (acetoxy) and a free (hydroxy) phenolic group offers distinct synthetic possibilities. The free hydroxyl group can engage in hydrogen bonding, influencing solubility and intermolecular interactions, while the acetoxy group provides a site for future deprotection to reveal a second hydroxyl group. This dual functionality makes it a potentially valuable intermediate. For instance, it is cited as an intermediate in the synthesis of Resveratrol (B1683913). guidechem.com

The isomeric position of the functional groups is critical. Studies on poly(hydroxystyrene) isomers have shown that the position of the hydroxy group (ortho-, meta-, or para-) dramatically affects the polymer's dissolution properties in aqueous base developers, a key characteristic for lithographic applications. diyhpl.us Poly(4-hydroxystyrene) is significantly more soluble than poly(2-hydroxystyrene) and poly(3-hydroxystyrene). diyhpl.us Similarly, the properties of copolymers are highly dependent on the specific isomers used. acs.org Therefore, this compound, with its specific 3,5-substitution pattern, is expected to yield polymers with properties distinct from those derived from other monosubstituted or disubstituted styrene monomers like 4-acetoxystyrene, 3,5-dimethoxy-4-acetoxystyrene, or 3-acetoxystyrene. acs.org

Compound Data

Below is a summary of the key properties for this compound.

PropertyValueSource
CAS Number 920489-98-1 guidechem.com
Molecular Formula C₁₀H₁₀O₃ guidechem.com
Molecular Weight 178.187 g/mol guidechem.com
Predicted pKa 9.03 ± 0.10 guidechem.com
Canonical SMILES CC(=O)OC1=CC(=CC(=C1)O)C=C guidechem.com
InChI Key MKGQHSMFHGYADS-UHFFFAOYSA-N guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-ethenyl-5-hydroxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-3-8-4-9(12)6-10(5-8)13-7(2)11/h3-6,12H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGQHSMFHGYADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700728
Record name 3-Ethenyl-5-hydroxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920489-98-1
Record name 3-Ethenyl-5-hydroxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation of 3 Acetoxy 5 Hydroxy Styrene

Reactivity of the Vinyl Moiety

The vinyl group (-CH=CH₂) attached to the aromatic ring is the primary site for polymerization and various addition reactions. Its reactivity is modulated by the electronic effects of the meta-substituted hydroxyl and acetoxy groups.

The carbon-carbon double bond of the vinyl group can react with electrophiles. In electrophilic addition reactions, electron-donating groups on the aromatic ring typically increase the reactivity of the double bond. msuniv.ac.in The hydroxyl group at the meta position has a weak electron-withdrawing inductive effect and a weak electron-donating resonance effect, while the acetoxy group is primarily electron-withdrawing. This substitution pattern deactivates the vinyl group toward electrophilic attack compared to unsubstituted styrene (B11656).

Nonetheless, reactions with strong electrophiles are feasible. For instance, the addition of halogens like bromine in a polar solvent such as acetic acid would be expected to proceed, likely forming a bromonium ion intermediate, followed by nucleophilic attack to yield a di-substituted product. acs.org The reaction of alkenes with electrophilic selenium reagents in the presence of oxygen-centered nucleophiles, known as oxyselenenylation, is another example of an electrophilic addition that could functionalize the vinyl group. wiley-vch.de

Table 1: Expected Products of Electrophilic Addition to 3-Acetoxy-5-hydroxy Styrene

Reagent Solvent Expected Major Product
Br₂ Acetic Acid 1-(1,2-Dibromoethyl)-3-acetoxy-5-hydroxybenzene

The vinyl group of this compound can readily participate in radical reactions, a common pathway for styrene derivatives. researchgate.netacs.org

Radical addition is a key reaction type for styrenic compounds, most notably in polymerization. Free-radical polymerization of acetoxystyrene derivatives is a well-established method to produce polymers, which can then be modified, for example, by hydrolyzing the acetoxy group to yield poly(hydroxystyrene). researchgate.netacs.org The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator like AIBN (Azobisisobutyronitrile) or benzoyl peroxide. The process involves the repeated addition of the styrenic monomer to a growing polymer chain radical. researchgate.net

Radicals are generally tolerant of various functional groups, meaning that radical reactions can often be performed on complex molecules without the need for protecting groups for functionalities like alcohols and amines. acs.org

Beyond polymerization, the vinyl group can react with a single radical species. For example, a radical (R•) can add across the double bond to form a more stable benzylic radical intermediate. This new carbon-centered radical can then be "trapped" by another molecule or undergo further rearrangement or cyclization. rsc.org Hydrogen Atom Transfer (HAT) processes can also lead to the formation of radical intermediates that subsequently react. acs.orgsonar.ch For instance, a photocatalytically generated radical can add to the vinyl group, creating a new C-radical which is then trapped to form the final product. nih.gov

Aziridination involves the addition of a nitrene group across the double bond of the vinyl moiety to form a three-membered aziridine (B145994) ring. This transformation is highly valuable for synthesizing nitrogen-containing compounds. conicet.gov.arnih.gov The aziridination of styrene and its derivatives has been achieved using various reagents and catalysts, including those based on transition metals like rhodium, copper, and iron. conicet.gov.arnih.govresearchgate.net

For example, diastereoselective aziridination of styrene can be accomplished using 3-acetoxyaminoquinazolinones in the presence of titanium(IV) tert-butoxide, yielding the corresponding aziridine with high diastereoselectivity. researchgate.net Similarly, copper-catalyzed aziridination with sulfonimidamides has been shown to be effective for styrene. conicet.gov.ar It is anticipated that this compound would undergo similar transformations, with the electronic nature of the ring substituents potentially influencing the reaction rate and yield.

Table 2: Representative Aziridination Reactions Applicable to Styrene Derivatives

Reagent/Catalyst System Alkene Example Yield Reference
3-Acetoxyaminoquinazolinone / Ti(OᵗBu)₄ Styrene 65% researchgate.net
Sulfonimidamide / Cu(I) triflate / PhI=O Styrene 86% conicet.gov.ar

Radical Reactions

Radical Addition Reactions

Reactivity of the Acetoxy Group

The acetoxy group (-OAc) in this compound is an ester functionality and exhibits typical ester reactivity, primarily hydrolysis. This reaction is particularly relevant as the acetoxy group is often used as a protecting group for phenols.

In the context of synthesizing resveratrol (B1683913), it was observed that 3-acetoxy-5-hydroxystyrene can be formed as a co-product. The alkaline conditions of the Wittig reaction used in that synthesis can lead to the partial or complete hydrolysis of the acetoxy group, yielding 3,5-dihydroxystyrene. researchgate.net This demonstrates the lability of the acetoxy group under basic conditions.

Hydrolysis can also be carried out intentionally under acidic or basic conditions to deprotect the phenol (B47542), regenerating the hydroxyl group. This is a common final step in syntheses where the phenolic hydroxyl needs to be masked during earlier reaction stages. acs.org The reverse reaction, acetylation of a hydroxyl group to form the acetoxy group, is readily achieved using reagents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine. chemicalbook.com

Deacetylation/Hydrolysis Mechanisms

Deacetylation, or hydrolysis, of the acetoxy group in styrenic compounds is a common and crucial reaction, often employed to unmask a phenolic hydroxyl group. This transformation can be achieved under various conditions, including basic and acidic environments.

In the context of poly(acetoxystyrene), deacetylation is frequently carried out using a base. acs.org Common methods involve methanolysis with reagents like triethylamine/methanol (B129727), ammonia (B1221849) water, sodium hydroxide (B78521), or sodium methoxide. google.com For instance, poly(4-acetoxystyrene) can be hydrolyzed in an aqueous suspension using nitrogen bases such as ammonia or water-soluble amines and quaternary ammonium (B1175870) hydroxides. google.com The process typically requires at least two moles of base for each equivalent of acetoxystyrene to be reacted. google.com Another approach involves the use of hydrazine (B178648) hydrate (B1144303) in dioxane to hydrolyze copolymers of styrene and acetoxystyrene. google.comgoogleapis.com

Acid-catalyzed hydrolysis is also a viable method. For example, the transesterification reaction of poly(4-acetoxystyrene-co-styrene)s can be catalyzed by hydrochloric acid to yield the corresponding poly(4-hydroxystyrene-co-styrene)s. spiedigitallibrary.org The hydrolysis of acetoxy groups to phenolic groups can be indicated by the dissolution of the polymer in the reaction medium, such as alcohol or aqueous base. googleapis.com

The table below summarizes various conditions used for the deacetylation of acetoxystyrene derivatives.

Table 1: Conditions for Deacetylation of Acetoxystyrene Derivatives

Reagent/Catalyst Solvent Comments
Triethylamine/Methanol - Methanolysis method. google.com
Ammonia Water Water Basic hydrolysis. google.comgoogle.com
Sodium Hydroxide Water/Methanol/Toluene Basic hydrolysis, sometimes with a phase transfer catalyst. google.comgoogle.com
Sodium Methoxide Methanol Ester interchange reaction. google.comgoogle.com
Hydrazine Hydrate Dioxane Used for copolymers of styrene and acetoxystyrene. google.comgoogleapis.com

Transesterification Processes

Transesterification is another important transformation involving the acetoxy group. This reaction allows for the exchange of the acetyl group for another acyl or alkyl group, providing a pathway to a variety of derivatives.

Enzyme-catalyzed transesterification has emerged as a green and selective method. For example, Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the transesterification of vinyl acetate (B1210297) with a copolymer of styrene and 1-(4-vinylphenyl)ethan-1-ol. nih.gov This highlights the potential for enzymatic methods in modifying polymers containing acetoxy styrene units under mild conditions.

Titanate-based catalysts are effective for the transesterification of acrylic monomers and could potentially be applied to acetoxy styrene derivatives. academie-sciences.fracademie-sciences.fr For instance, a polymer-supported titanium alkoxide catalyst has been developed for the transesterification of (meth)acrylic esters. academie-sciences.fr Microwave-assisted transesterification has also been shown to be an efficient method, as demonstrated with N-(2-acetoxy-ethyl-)maleimide and methacrylic acid, yielding the transesterified product in high yield. tandfonline.com

In a non-enzymatic context, the reaction of 4-acetoxystyrene (B54282) with a suitable alcohol in the presence of a catalytic amount of a base can lead to transesterification, forming 4-hydroxystyrene and the corresponding acetate ester of the alcohol used. googleapis.com This reaction is a key step in a method for preparing 4-hydroxystyrene. googleapis.com

Reactivity of the Phenolic Hydroxyl Group (Post-Deacetylation)

Following the deacetylation of this compound to yield 3,5-dihydroxystyrene, the newly exposed phenolic hydroxyl groups become available for a variety of subsequent reactions. The phenolic hydroxyl group is a strong electron-donating group, which enhances the reactivity of the aromatic ring. academie-sciences.fr

Etherification Reactions

Etherification of the phenolic hydroxyl groups is a common derivatization strategy. This can be achieved through various methods, including reductive etherification. Reductive etherification of carbonyl compounds with alcohols can be catalyzed by systems like a well-defined cationic Ru-H complex with molecular hydrogen, or by an iron- and silyl (B83357) chloride-catalyzed process using triethylsilane. organic-chemistry.org These methods could potentially be adapted for the etherification of the hydroxyl groups in 3,5-dihydroxystyrene.

Another approach involves the Williamson ether synthesis, where the phenoxide, formed by treating the phenol with a base, reacts with an alkyl halide. For example, 7-hydroxy coumaryl styrene has been methylated using dimethyl sulphate and potassium carbonate in acetone (B3395972). ias.ac.in

The table below outlines some general methods for etherification that could be applicable to 3,5-dihydroxystyrene.

Table 2: Potential Etherification Methods for 3,5-Dihydroxystyrene

Method Reagents Catalyst Comments
Reductive Etherification Aldehyde/Ketone, H₂ Cationic Ru-H complex Chemoselective, uses water as solvent. organic-chemistry.org
Reductive Etherification Aldehyde/Ketone, Triethylsilane Iron(III) chloride, Chloro(trimethyl)silane Can be performed at ambient temperatures. organic-chemistry.org

Further Derivatization Opportunities

The phenolic hydroxyl groups of 3,5-dihydroxystyrene open up a wide range of possibilities for further derivatization, allowing for the synthesis of a diverse array of functionalized molecules.

Esterification: The hydroxyl groups can be re-esterified with different acylating agents, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine. google.com This allows for the introduction of various ester functionalities, potentially altering the physical and chemical properties of the resulting compound.

Derivatization for Analytical Purposes: Chemical derivatization is often employed to enhance the detectability of molecules in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Reagents targeting hydroxyl groups, such as isonicotinoyl chloride (INC) and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS), can be used to modify the phenolic hydroxyls, thereby improving ionization efficiency and chromatographic separation. nih.gov

Coupling Reactions: The phenolic hydroxyl groups can be used as handles for coupling to other molecules. For instance, they can be converted to a more reactive group, like a p-nitrophenylcarbonate, which can then be modified by reaction with amines, such as catecholamines. uliege.be

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3,5-Dihydroxybenzaldehyde
3,5-Dihydroxystyrene
4-Acetoxystyrene
4-Hydroxystyrene
Acetic acid
Acetic anhydride
Acetyl chloride
Ammonia
Benzyltrimethylammonium chloride
Candida antarctica lipase B
Chloro(trimethyl)silane
Dimethyl sulphate
Dioxane
Hydrazine hydrate
Hydrochloric acid
Isonicotinoyl chloride
Methacrylic acid
Methanol
N-(2-acetoxy-ethyl-)maleimide
p-Nitrophenylcarbonate
Poly(4-acetoxystyrene)
Poly(4-acetoxystyrene-co-styrene)
Poly(4-hydroxystyrene)
Poly(4-hydroxystyrene-co-styrene)
Potassium carbonate
Pyridine
Sodium hydroxide
Sodium methoxide
Styrene
Tetraethyltitanate
Toluene
Triethylamine
Triethylsilane
2-Fluoro-1-methylpyridinium-p-toluenesulfonate
7-Hydroxy coumaryl styrene

Polymerization Chemistry of 3 Acetoxy 5 Hydroxy Styrene

Radical Polymerization Mechanisms

Radical polymerization is a widely used method for the polymerization of vinyl monomers like styrenes. It involves the generation of free radicals that initiate a chain reaction, leading to the formation of high molecular weight polymers.

Conventional free radical polymerization (FRP) is a robust and versatile method for polymerizing a wide range of monomers, including styrene (B11656) derivatives. The process is typically initiated by the thermal or photochemical decomposition of an initiator, such as a peroxide or an azo compound, to generate free radicals. nih.gov These radicals then add to the double bond of a monomer, initiating the polymer chain growth. nih.gov Propagation continues as the growing polymer chain radical adds to more monomer units. nih.gov Termination of the growing chains occurs through combination or disproportionation reactions. nih.gov

For styrenic monomers bearing hydroxyl groups, direct free radical polymerization can be challenging. The phenolic hydroxyl group can act as a chain transfer agent, leading to polymers with low molecular weight and broad molecular weight distributions. researchgate.net Additionally, aromatic hydroxy compounds can act as inhibitors or retarders for radical chain reactions. researchgate.net To overcome these issues, the hydroxyl group is often protected, for instance, as an acetoxy group. researchgate.net The polymerization of the acetylated monomer, such as 4-acetoxystyrene (B54282), proceeds in a more controlled manner. Following polymerization, the acetoxy groups can be hydrolyzed to yield the desired polyhydroxystyrene.

In the context of 3-acetoxy-5-hydroxy styrene, the presence of the free hydroxyl group could still lead to chain transfer and inhibition, affecting the control over the polymerization. Therefore, it would be advantageous to protect both hydroxyl groups or to carefully select polymerization conditions to minimize these side reactions. However, the acetoxy group in the 3-position can influence the reactivity of the monomer and the properties of the resulting polymer. The free radical polymerization of acetylated 4-vinylphenols has been successfully performed, yielding polymers that can be subsequently hydrolyzed to polystyrene alternatives with phenolic functionalities.

Controlled/living radical polymerization (CRP/LRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. researchgate.net These methods rely on establishing a dynamic equilibrium between a small concentration of active propagating radicals and a large majority of dormant species. acs.org This reversible deactivation minimizes irreversible termination reactions, allowing for the synthesis of polymers with "living" characteristics. Several CRP/LRP methods have been successfully applied to the polymerization of acetoxystyrene derivatives. researchgate.net

Nitroxide-Mediated Polymerization (NMP) is a CRP/LRP technique that utilizes stable nitroxide radicals to reversibly trap the growing polymer chain ends. This method is particularly effective for the polymerization of styrenic monomers. The polymerization is typically initiated by a unimolecular initiator, an alkoxyamine, which thermally decomposes to generate a propagating radical and a persistent nitroxide radical. acs.org The nitroxide reversibly combines with the growing chain end, establishing the crucial equilibrium between active and dormant species. acs.org

The NMP of 4-acetoxystyrene has been reported to yield well-defined poly(4-acetoxystyrene) with narrow polydispersities. researchgate.netacs.org This "living" free radical polymerization allows for the synthesis of a range of narrow polydispersity poly(4-hydroxystyrene)s after deacetylation. researchgate.net The choice of the initiating system, whether unimolecular (alkoxyamine) or bimolecular (conventional initiator plus free nitroxide), can affect the control over the polymerization. researchgate.net Gradient copolymers of styrene and 4-acetoxystyrene have also been synthesized using NMP, demonstrating the versatility of this technique for creating complex polymer architectures. researchgate.netucl.ac.uk Given its success with 4-acetoxystyrene, NMP is a promising technique for the controlled polymerization of this compound, provided the free hydroxyl group does not significantly interfere with the nitroxide-mediated equilibrium. The synthesis of block copolymers containing poly(3,4-diacetoxystyrene) has been achieved through sequential NMP, indicating that styrenes with multiple acetoxy groups can be effectively polymerized. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is one of the most versatile CRP/LRP methods, applicable to a wide range of monomers under various reaction conditions. acs.orgacs.org The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). acs.org The RAFT agent reversibly reacts with the propagating radicals via a sequence of addition and fragmentation steps, establishing a dynamic equilibrium that allows for controlled polymer growth. researchgate.net

The RAFT polymerization of 4-acetoxystyrene has been extensively studied, yielding well-defined polymers with low polydispersity. researchgate.netmdpi.com Various dithioesters, dithiocarbamates, and trithiocarbonates have been screened as CTAs for the polymerization of 4-acetoxystyrene. mdpi.com The choice of the RAFT agent is crucial for achieving good control over the polymerization. acs.org The process allows for the synthesis of block copolymers, such as poly(4-acetoxystyrene)-block-polystyrene, confirming the living nature of the chain ends. mdpi.com The resulting poly(4-acetoxystyrene) can be readily hydrolyzed to poly(4-hydroxystyrene). mdpi.com The versatility of RAFT in tolerating various functional groups suggests its potential applicability to this compound. acs.org The hydroxyl group may require protection or careful selection of the RAFT agent and reaction conditions to prevent side reactions. The general mechanism for RAFT polymerization is depicted below.

Table 1: RAFT Polymerization of p-Acetoxystyrene - Reaction Conditions and Results

Entry Temperature (°C) Initiator (mol%) Monomer:Solvent [Monomer]:[DDMAT] Solvent Conversion Rate (%/h)
1 70 10 bulk 100 - 40 ± 5
2 80 10 bulk 100 - -
3 70 5 bulk 100 - -
4 70 20 bulk 100 - -
5 70 10 1:1 100 1,4-dioxane (B91453) 10 ± 1
6 80 10 1:1 100 1,4-dioxane 22 ± 4
7 70 10 2:1 100 1,4-dioxane 32 ± 2

Data sourced from a kinetic investigation of the RAFT polymerization of p-acetoxystyrene. researchgate.net DDMAT (S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate) was used as the RAFT agent.

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP/LRP technique that provides excellent control over polymer synthesis. mdpi.com ATRP is based on a reversible redox process catalyzed by a transition metal complex (typically copper-based), which reversibly activates and deactivates the growing polymer chains through the transfer of a halogen atom. mdpi.com

ATRP has been successfully employed for the polymerization of 4-acetoxystyrene. researchgate.netacs.org The polymerization, often initiated with an alkyl halide and catalyzed by a copper(I) complex with ligands like 2,2'-bipyridine, yields well-defined poly(4-acetoxystyrene) with narrow molecular weight distributions. acs.org The "living" nature of ATRP allows for the synthesis of block copolymers containing poly(4-acetoxystyrene) segments. acs.org For instance, triblock copolymers of polystyrene and poly(4-acetoxystyrene) have been prepared using a difunctional initiator. acs.org The presence of the free hydroxyl group in this compound might interfere with the copper catalyst, potentially requiring protection of the hydroxyl group or the use of catalyst systems that are more tolerant to functional groups. The choice of solvent can also play a significant role in ATRP, with polar media sometimes enhancing the polymerization rate by altering the catalyst structure and solubility.

Kinetic studies are crucial for understanding and optimizing polymerization reactions. In CRP/LRP, a linear increase in the number-average molecular weight (Mn) with monomer conversion and a first-order kinetic plot of ln([M]0/[M]) versus time are indicative of a controlled process with a constant concentration of propagating radicals.

For the RAFT polymerization of p-acetoxystyrene, detailed kinetic investigations have been performed. researchgate.net These studies have examined the influence of various parameters on the polymerization rate and the control over the final polymer.

Effect of Temperature: Increasing the temperature generally leads to an increase in the rate of polymerization. For the RAFT polymerization of p-acetoxystyrene, raising the temperature from 70 °C to 80 °C resulted in a threefold increase in the polymerization rate. researchgate.net

Effect of Initiator Concentration: The rate of polymerization is also dependent on the initiator concentration. An increase in the amount of initiator, such as AIBN, leads to a higher rate of polymerization. researchgate.net For the RAFT of p-acetoxystyrene, polymerizations with 10 and 20 mol% AIBN (relative to the RAFT agent) exhibited linear kinetics. researchgate.net However, a lower concentration of 5 mol% AIBN resulted in a decrease in the polymerization rate over time and incomplete monomer conversion, suggesting that a sufficient amount of initiator is necessary to maintain the living/controlled nature of the system. researchgate.net

Effect of Monomer/Solvent Concentration: Conducting the polymerization in a solvent, as opposed to in bulk, typically results in a decreased rate of polymerization due to the dilution of the monomer and initiator. researchgate.net For p-acetoxystyrene, diluting the polymerization with 1,4-dioxane led to a slower reaction. researchgate.net However, solution polymerization can be advantageous for achieving higher conversions, especially in systems that become highly viscous in bulk.

Table 2: Effect of Initiator Concentration on RAFT Polymerization of p-Acetoxystyrene

[AIBN]/[DDMAT] (mol%) Final Conversion (%) Mn,GPC ( g/mol ) PDI (Mw/Mn)
5 ~20 - -
10 >95 17,200 1.07
20 >95 - <1.10

Polymerizations were carried out in bulk at 70 °C with a [Monomer]/[DDMAT] ratio of 100. researchgate.net

These kinetic findings for p-acetoxystyrene provide a valuable framework for predicting and optimizing the polymerization of this compound. The specific substitution pattern of this compound may lead to different kinetic parameters, but the general trends are expected to be similar.

Controlled/Living Radical Polymerization (CRP/LRP) Techniques

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Cationic Polymerization

Cationic polymerization of styrenic monomers is a well-established method, but the presence of a hydroxyl group in hydroxystyrenes can lead to side reactions, complicating direct polymerization. acs.org

Traditionally, the direct cationic polymerization of hydroxystyrene (B8347415) (HS) has been challenging because the phenolic group can induce side reactions that prevent controlled polymerization. cmu.eduacs.org However, significant progress has been made in the direct living cationic polymerization of unprotected p-hydroxystyrene (pHS). cmu.edu A key breakthrough involves using a combination of a Lewis acid catalyst, boron trifluoride etherate (BF3OEt2), with an initiator such as the adduct of p-methoxystyrene (pMOS) and water, in the presence of a significant amount of water. cmu.eduacs.org

This system is remarkable for several reasons. Firstly, it allows for the polymerization of pHS without the need for protecting the phenolic group. cmu.eduacs.org Secondly, it operates effectively in the presence of water, which is typically a terminating agent in conventional cationic polymerizations. cmu.eduacs.org The success of this method is attributed to the stability of BF3OEt2 and its tolerance for the hydroxyl groups on the monomer and in the water. cmu.eduacs.org The polymerization proceeds in a living manner, meaning the number-average molecular weights (Mn) of the resulting polymers increase linearly with monomer conversion, and the molecular weight distributions (MWD or Mw/Mn) are relatively narrow. cmu.edu This control is confirmed through sequential monomer addition experiments, where the polymer chains continue to grow after a new batch of monomer is introduced. cmu.edu

The polymerization can be carried out in solvents like acetonitrile (B52724) at temperatures ranging from -15 to +60 °C. cmu.edu The resulting poly(p-hydroxystyrene) has been characterized by techniques such as 1H NMR and MALDI-TOF-MS to confirm its structure and the living nature of the polymerization. cmu.edu

Table 1: Direct Living Cationic Polymerization of p-Hydroxystyrene (pHS)

Initiating SystemSolventTemperature (°C)Key FindingsReference
pMOS-H₂O adduct / BF₃OEt₂Acetonitrile-15 to +60First direct living polymerization of unprotected pHS. Mₙ increases with conversion. MWDs are narrow (Mw/Mn &lt; 1.4). cmu.edu
R-OH / BF₃·OEt₂Aqueous CH₃CN0Effective for controlled polymerization of 4-vinylphenol (B1222589) (pHS) and other bio-based phenols like 4-vinylguaiacol. nih.gov

To circumvent the issues caused by the acidic proton of the hydroxyl group in conventional polymerizations, a common strategy is to temporarily replace it with a protecting group. acs.orgrug.nl This approach prevents side reactions such as chain transfer to the monomer, which would otherwise disrupt polymerization control. cmu.eduacs.org

Various protecting groups have been employed for the cationic polymerization of hydroxystyrenes. These include:

tert-Butoxycarbonyl (t-BOC): This group can be used to protect the phenol (B47542), and the resulting monomer can be polymerized. nih.gov

Acetoxy: p-Acetoxystyrene can be polymerized, though it is not always suitable for ionic polymerization methods. acs.orgnih.gov

Silyl (B83357) ethers: Groups like tert-butyldimethylsilyl (TBDMS) are effective for protecting the hydroxyl function. For instance, poly[(p-tert-butyldimethylsilyloxystyrene)]-b-isobutylene-b-[(p-tert-butyldimethylsilyloxystyrene] has been synthesized via living sequential block copolymerization. nih.gov

The use of these protecting groups allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. acs.org After polymerization, the protecting groups can be removed through a deprotection step (e.g., acidolysis or reaction with fluoride (B91410) ions for silyl ethers) to yield the final poly(hydroxystyrene). nih.govgoogle.com

Direct Living Cationic Polymerization of Hydroxystyrene

Anionic Polymerization

Anionic polymerization is renowned for its ability to produce polymers with highly controlled structures, including narrow molecular weight distributions and specific architectures. rsc.orgwikipedia.org

The direct anionic polymerization of hydroxystyrene monomers is generally not feasible. rug.nlrsc.org The primary obstacle is the acidic nature of the phenolic proton. rsc.org Anionic initiators (like sec-butyllithium) and the propagating anionic chain ends are strong bases. They will readily abstract the acidic proton from the hydroxyl group of the monomer. This acid-base reaction terminates the initiator and the growing polymer chain, preventing polymerization. rsc.org Therefore, to successfully apply anionic polymerization to hydroxystyrenes, the hydroxyl group must be protected. rug.nl

The use of protecting groups is the definitive strategy for the successful anionic polymerization of hydroxystyrene. rsc.org A suitable protecting group must be stable under the strongly basic conditions of anionic polymerization and be removable after polymerization without degrading the polymer backbone. researchgate.net

Several types of protecting groups have proven effective:

Silyl Ethers: tert-Butyldimethylsilyl (TBDMS) is a widely used protecting group. Both 4- and 3-(tert-butyldimethylsilyl)oxystyrene undergo living anionic polymerization at room temperature with sec-butyllithium (B1581126) in nonpolar solvents like cyclohexane. cmu.edu Another option is the tert-butyldiphenylsilyl group, which offers different deprotection selectivity. cmu.edu

Acetal Groups: Monomers like 4-(1-ethoxyethoxy)styrene and (4-(2-tetrahydropyranyloxy)styrene) are well-suited for living anionic polymerization. rsc.orgresearchgate.net Acetal groups are stable against the nucleophilic attack of the growing anion but can be easily cleaved under mild acidic conditions post-polymerization. rsc.orgresearchgate.net

Other Ether and Carbonate Groups: Groups such as methoxymethyl and tert-butyl have also been used to protect the hydroxyl functionality during anionic polymerization. google.comjst.go.jp

This strategy allows for the synthesis of well-defined poly(hydroxystyrene) and its block copolymers with narrow MWDs. cmu.edujst.go.jp For example, living anionic polymerization of silyl-protected hydroxystyrenes can be achieved at room temperature in hydrocarbon solvents, which can also influence the stereoregularity of the resulting polymer. cmu.edu

Table 2: Protecting Groups in Anionic Polymerization of Hydroxystyrenes

Protected MonomerProtecting GroupPolymerization ConditionsDeprotection MethodReference
3-(tert-Butyldimethylsilyl)oxystyrenetert-Butyldimethylsilylsec-Butyllithium, Cyclohexane, Room Temp.HCl or Tetrabutylammonium fluoride cmu.edu
4-(tert-Butyldiphenylsilyl)oxystyrenetert-Butyldiphenylsilylsec-Butyllithium, Cyclohexane, Room Temp.Tetrabutylammonium fluoride cmu.edu
4-(1-Ethoxyethoxy)styrene1-Ethoxyethoxy (Acetal)Anionic polymerization under high vacuumMild acid rsc.org
4-MethoxymethoxystyreneMethoxymethylsec-Butyllithium, THF, 195 KHCl in THF jst.go.jp

Challenges of Direct Anionic Polymerization of Hydroxystyrenes

Copolymerization Studies

Copolymerization of hydroxystyrene derivatives with other monomers is a versatile method to tailor the final properties of the polymer, such as solubility and thermal characteristics. diyhpl.usdtic.mil

Research has demonstrated the synthesis of both random and block copolymers. For instance, the same BF3OEt2-based initiating system used for the direct living cationic polymerization of unprotected pHS can also be used for the living random and block copolymerization of pHS with p-methoxystyrene (pMOS). cmu.eduacs.org This allows for the direct synthesis of well-defined amphiphilic block copolymers without the need for protection-deprotection steps. cmu.eduacs.org

Copolymerization of protected hydroxystyrene monomers is also common. Copolymers of 4-acetoxystyrene and styrene have been synthesized via free-radical polymerization, followed by hydrolysis to yield copolymers of 4-hydroxystyrene and styrene. dtic.mil Similarly, gradient copolymers of styrene and 4-acetoxystyrene have been prepared using nitroxide-mediated controlled radical polymerization. researchgate.net Living anionic polymerization has been used to create block copolymers of protected hydroxystyrene with monomers like styrene, t-butyl methacrylate, and isobutylene. nih.govgoogle.comresearchgate.net These studies show that copolymerization is a powerful tool for creating functional materials with precisely engineered properties.

Table 3: Examples of Hydroxystyrene Copolymerization

ComonomersPolymerization MethodCopolymer TypeKey FeatureReference
p-Hydroxystyrene / p-MethoxystyreneLiving CationicRandom & BlockDirect synthesis without protecting groups. cmu.eduacs.org
2-Acetoxystyrene / 4-AcetoxystyreneNot specifiedRandomCreates polymers with intermediate dissolution rates. diyhpl.us
4-Acetoxystyrene / StyreneFree RadicalRandomAllows tuning of hydroxyl group content. dtic.mil
Styrene / 4-AcetoxystyreneNitroxide-Mediated RadicalGradientControlled gradient of monomer units along the chain. researchgate.net
p-(tert-Butyldimethylsiloxy)styrene / IsobutyleneLiving CationicTriblockSynthesis of thermoplastic elastomers with functional end-blocks. nih.gov

Copolymerization with Styrene and Other Monomers

Post-Polymerization Modifications

A key advantage of polymerizing acetoxystyrene is the ability to perform subsequent chemical modifications on the polymer, primarily by targeting the acetoxy group.

The most crucial post-polymerization modification is the hydrolysis of the acetoxy groups to yield hydroxyl groups, converting poly(acetoxystyrene) into poly(hydroxystyrene). This deprotection step is essential for unlocking the functionality of the polymer for applications like photoresists. google.com The reaction can be carried out using several methods:

Base-Catalyzed Hydrolysis : Aqueous nitrogen bases such as ammonia (B1221849), triethylamine, or tetramethylammonium (B1211777) hydroxide (B78521) are effective for hydrolysis. google.comepo.org The reaction can be performed in a solvent that is miscible with water, at temperatures typically ranging from 50°C to 80°C. epo.org

Hydrazine (B178648) Hydrate (B1144303) : Treatment with hydrazine hydrate in a solvent like dioxane is another established method for deacetylation. researchgate.net

Acid-Catalyzed Hydrolysis : Refluxing the polymer in a mixture of methanol (B129727) and hydrochloric acid is an effective acidic route to the hydroxylated polymer. diyhpl.us

The success of the hydrolysis is confirmed by spectroscopic analysis and is accompanied by a significant change in the polymer's physical properties, notably the glass transition temperature. The Tg of the hydroxylated polymer is considerably higher than that of its acetylated precursor due to strong intermolecular hydrogen bonding between the hydroxyl groups. scispace.com For example, the Tg of poly(3-acetoxystyrene) (PmAS) is lower than that of polystyrene, while the Tg of poly(3-hydroxystyrene) (PmHS) is significantly higher. scispace.com

Table 3: Glass Transition Temperatures (Tg) of Acetylated and Hydrolyzed Polystyrene Isomers

Polymer Abbreviation Glass Transition Temperature (Tg) Key Feature
Poly(3-acetoxystyrene)PmAS374 K (101 °C)Acetoxy group increases chain flexibility.
Poly(3-hydroxystyrene)PmHS443 K (170 °C)Strong hydrogen bonding restricts chain motion.
Poly(4-acetoxystyrene)PpAS385 K (112 °C)Acetoxy group.
Poly(4-hydroxystyrene)PpHS457 K (184 °C)Strong hydrogen bonding.

Data sourced from a study on the effect of substituent groups on polyhydroxystyrene derivatives. scispace.com

The hydroxyl groups on the poly(hydroxystyrene) backbone are versatile functional handles for further chemical modification, allowing the polymer to be tailored for specific, advanced applications. Once the protecting acetoxy group is removed, the phenolic hydroxyls can participate in a variety of reactions.

One significant area of functionalization involves using the hydroxylated polymer as a macroinitiator or a block in more complex copolymer architectures. For example, block copolymers such as poly(hydroxystyrene-b-dimethylsiloxane) [P(HS-b-DMS)] have been synthesized. researchgate.net This is achieved by first synthesizing a block copolymer with a protected hydroxystyrene monomer and then selectively deprotecting it, yielding an amphiphilic block copolymer with distinct properties derived from each block. researchgate.net

Furthermore, the hydroxyl groups can be used to graft other molecules onto the polymer backbone. In the field of separation science, porous polymer monoliths have been prepared by polymerizing monomers including 4-acetoxystyrene. researchgate.net After the monolith is formed, the acetoxy groups are hydrolyzed to hydroxyl groups, which can then be used to attach specific chromatographic ligands, tailoring the surface chemistry of the monolith for a particular separation task. researchgate.net This post-polymerization functionalization demonstrates the utility of the hydroxyl group as a reactive site for creating high-performance materials.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For 3-Acetoxy-5-hydroxy styrene (B11656), both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are employed to assign every proton and carbon atom in the molecule.

One-dimensional NMR is crucial for identifying the primary structural components and monitoring reaction progress during synthesis. rsc.org In the synthesis of 3-Acetoxy-5-hydroxy styrene, for instance from 3,5-dihydroxybenzaldehyde, NMR would be used to track the conversion of the aldehyde group and the selective acetylation of one hydroxyl group. The disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of signals corresponding to the vinyl group and the acetyl methyl group would confirm the reaction's progress. rsc.orgresearchgate.net

The ¹H-NMR spectrum is expected to show distinct signals for the vinyl protons, the aromatic protons, the phenolic hydroxyl proton, and the acetyl methyl protons. The ¹³C-NMR spectrum provides complementary information, showing signals for each unique carbon environment, including the carbonyl carbon of the ester and the carbons of the vinyl group and aromatic ring. savemyexams.com

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (Predicted values based on analogous structures like 4-acetoxystyrene (B54282) and other substituted phenols. Actual values may vary based on solvent and experimental conditions.)

¹H-NMR Data (Predicted) ¹³C-NMR Data (Predicted)
Assignment δ (ppm), Multiplicity, J (Hz) Assignment δ (ppm)
-OH ~5.5-6.0, broad singlet-C =O~169.5
H-2~6.7, triplet, J ≈ 2.0C -5 (C-OH)~157.0
H-4~6.6, triplet, J ≈ 2.1C -3 (C-OAc)~151.5
H-6~6.9, triplet, J ≈ 2.0C -1~139.0
-CH=CH₂~6.6-6.7, dd, J ≈ 17.6, 10.9-C H=CH₂~136.0
-CH=CH ₂ (trans)~5.8, dd, J ≈ 17.6, 0.8-CH=C H₂~115.0
-CH=CH ₂ (cis)~5.3, dd, J ≈ 10.9, 0.8C -6~117.0
-OCOCH₃~2.25, singletC -2~116.5
C -4~110.0
-OCOC H₃~21.0

While 1D NMR provides essential data, 2D NMR techniques are indispensable for the definitive assignment of protons and carbons, especially in molecules with several similar chemical environments.

COSY (Correlation Spectroscopy): This H-H correlation experiment would confirm the connectivity of protons. Key expected correlations include those between the vinyl protons (-CH=CH₂) and between the adjacent aromatic protons (H-2, H-4, H-6), confirming their meta-relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously link each proton signal (e.g., H-2, H-4, H-6, vinyl protons) to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular puzzle. Expected key HMBC correlations for this compound would include:

The methyl protons of the acetoxy group (-OCOCH₃) to the carbonyl carbon (-C =O) and the aromatic carbon at the point of attachment (C-3).

The vinyl proton (-C H=CH₂) to the aromatic carbons C-2 and C-6.

1H-NMR and 13C-NMR Analysis in Mechanistic Studies

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. nih.govrsc.org For this compound (C₁₀H₁₀O₃), the exact mass of the molecular ion can be calculated and compared to the experimental value, confirming the molecular formula with high confidence. rsc.org

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z)
[M]⁺ C₁₀H₁₀O₃ 178.06299
[M+H]⁺ C₁₀H₁₁O₃ 179.07082

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions. nih.gov This fragmentation pattern serves as a fingerprint for the molecule's structure. For this compound, the protonated molecule [M+H]⁺ would be selected and fragmented. The analysis of these fragments provides valuable structural information. rsc.org A primary and characteristic fragmentation pathway would be the neutral loss of ketene (B1206846) (CH₂=C=O, 42.01 Da) from the acetyl group, a common fragmentation for acetoxy-substituted aromatic compounds.

Table 3: Predicted MS/MS Fragmentation of this compound ([C₁₀H₁₁O₃]⁺)

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Fragment Identity
179.07 137.06 42.01 (C₂H₂O) [M+H - CH₂CO]⁺ (3-ethenyl-benzene-1,5-diol)
137.06 109.06 28.00 (CO) [M+H - CH₂CO - CO]⁺

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the hydroxyl, carbonyl, and C-O bonds. The phenolic O-H stretch will appear as a broad band, while the ester C=O stretch will be a sharp, intense peak. nycu.edu.twajol.info

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in the vinyl group and the aromatic ring. azom.comspectroscopyonline.com The vinyl C=C stretching vibration (~1630 cm⁻¹) is a prominent feature in the Raman spectrum of styrene derivatives and its intensity can be used to monitor polymerization reactions. researchgate.netaip.orgaip.org

Table 4: Predicted IR and Raman Vibrational Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H stretch Phenol (B47542) 3500-3200 Strong, Broad Weak
C-H stretch (aromatic) Ar-H 3100-3000 Medium Medium
C-H stretch (vinyl) =C-H 3100-3000 Medium Medium
C=O stretch Ester (Acetoxy) ~1765 Strong, Sharp Medium
C=C stretch (vinyl) -CH=CH₂ ~1630 Medium Strong
C=C stretch (aromatic) Aromatic Ring 1600, 1500, 1450 Medium-Strong Strong

Vibrational Analysis of Functional Groups

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful, non-destructive analytical technique for identifying the functional groups within a molecule by probing their characteristic vibrations. researchgate.netnih.gov For this compound, the spectrum is a composite of the vibrational modes of its constituent parts: the hydroxyl group, the acetoxy group, the vinyl group, and the substituted benzene ring.

The hydroxyl (O-H) group gives rise to a characteristic stretching vibration. In polymers containing hydroxyl groups, this often appears as a very broad band due to extensive hydrogen bonding. nycu.edu.tw For instance, in phenolic polymers, a broad absorption centered around 3350 cm⁻¹ is attributed to hydrogen-bonded hydroxyl groups, while a sharper shoulder near 3525 cm⁻¹ corresponds to free hydroxyl groups. nycu.edu.tw

The acetoxy group introduces two prominent vibrational signatures. The carbonyl (C=O) stretching vibration is an excellent indicator of molecular interactions. nycu.edu.tw In poly(acetoxystyrene), this band can be resolved into two components: one for the free carbonyl group around 1760 cm⁻¹ and another for the hydrogen-bonded carbonyl group at a lower wavenumber, approximately 1730 cm⁻¹. nycu.edu.tw The second key vibration is the ester C-O stretch, which is also characteristic. researchgate.net

The styrene moiety contributes several distinct peaks. The vinyl group is identified by C=C stretching and various C-H bending vibrations. researchgate.net The aromatic ring itself produces a series of "ring mode" peaks from the stretching of carbon-carbon bonds, typically found in the 1620 to 1400 cm⁻¹ region. spectroscopyonline.com Furthermore, C-H stretching vibrations associated with the aromatic ring and the vinyl group appear above 3000 cm⁻¹, while saturated C-H stretches (if any were present) would be below this threshold. spectroscopyonline.com

The following table summarizes the principal vibrational bands and their assignments relevant to the functional groups in this compound, based on data from related compounds.

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Hydroxyl O-H Stretch (Hydrogen-Bonded) ~3350 (broad) nycu.edu.tw
Hydroxyl O-H Stretch (Free) ~3525 nycu.edu.tw
Acetoxy C=O Stretch (Free) ~1760 nycu.edu.tw
Acetoxy C=O Stretch (Hydrogen-Bonded) ~1730 nycu.edu.tw
Acetoxy C-O Stretch - researchgate.net
Aromatic Ring C=C Ring Modes 1400 - 1620 spectroscopyonline.com
Vinyl C=C Stretch - researchgate.net

X-ray Diffraction (XRD) for Crystalline Structures (if applicable to derivatives)

X-ray Diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound itself may exist as an oil or may not be readily crystallized for single-crystal XRD analysis, the technique is invaluable for elucidating the structures of its solid, crystalline derivatives. Such analyses provide unambiguous confirmation of molecular structure, stereochemistry, and intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. researchgate.net

Studies on related acetoxy-containing compounds demonstrate the utility of XRD. For example, the crystal structure of 3α-acetoxy-7α,15-dihydroxy-12,13-epoxytrichothec-9-en-8-one, a complex natural product derivative, was unequivocally established through single-crystal X-ray analysis. researchgate.net This analysis not only confirmed its molecular structure but also revealed that its crystals incorporate channels capable of accommodating small solvent molecules. researchgate.net Similarly, the structure of another acetoxy derivative, (3aR,4R,5S,6S)-4,5,6-tris-acetoxy-(3,3a,5,6)-tetrahydro-(4H)-cyclopent(c)isoxazole, was determined, providing detailed information on its bond lengths and angles. researchgate.net

The crystallographic data obtained from these derivative studies offer insights into the steric and electronic properties conferred by the acetoxy group.

Table 2: Example Crystallographic Data for Acetoxy-Substituted Derivatives

Compound Crystal System Space Group Cell Parameters Reference
(3aR,4R,5S,6S)-4,5,6-tris-acetoxy-(3,3a,5,6)-tetrahydro-(4H)-cyclopent(c)isoxazole Orthorhombic P2₁2₁2₁ a = 5.579(2) Å, b = 14.425(4) Å, c = 17.613(5) Å researchgate.net
3-acetoxy-2-methylbenzoic anhydride (B1165640) (AMA) Monoclinic P2₁/c - researchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, reactivity, and reaction mechanisms of organic molecules like 3-acetoxy-5-hydroxy styrene (B11656). sumitomo-chem.co.jp These methods provide detailed insights at the atomic level that complement experimental findings.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT calculations are frequently employed to investigate the mechanistic details of reactions involving styrene derivatives. researchgate.net These studies can rationalize experimental observations, such as product distributions and reaction rates, by calculating the energies of reactants, transition states, and products. For instance, in reactions involving substituted styrenes, DFT can help determine whether a reaction proceeds through a stepwise or concerted mechanism and can identify the rate-determining step. sumitomo-chem.co.jpresearchgate.net

The presence of both an acetoxy and a hydroxy group on the styrene ring introduces electronic and steric effects that can influence reaction pathways. For example, the ortho-hydroxy group in a related compound, ortho-hydroxy-β-nitrostyrene, was found to facilitate C–C bond cleavage after conjugate addition, a phenomenon that can be rationalized through DFT calculations of intramolecular hydrogen bonding and transition state energies. mdpi.com Similarly, DFT has been used to understand the role of substituents in palladium-catalyzed reactions of alkenes, where the electronic nature of the catalyst and substrate dictates the reaction mechanism. researchgate.net

Prediction of Electronic Properties and Reactivity

DFT is also a powerful tool for predicting the electronic properties and reactivity of molecules. By calculating molecular orbitals, electron density distribution, and electrostatic potential maps, researchers can identify reactive sites and predict how a molecule will interact with other reagents. For 3-acetoxy-5-hydroxy styrene, the electron-donating hydroxy group and the electron-withdrawing acetoxy group, along with the vinyl group, create a complex electronic environment.

Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra of molecules, which is related to their electronic transitions. sumitomo-chem.co.jpmdpi.com The accuracy of these predictions is dependent on the choice of functional and basis set. sumitomo-chem.co.jp Such calculations can help in the characterization of the molecule and its photoexcited states, which is relevant for understanding its behavior in photochemical reactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a bridge between the quantum mechanical description of a single molecule and the macroscopic properties of bulk materials, such as polymers derived from this compound.

Conformational Analysis

The biological activity and reactivity of a molecule are often dictated by its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For flexible molecules like this compound, which has rotational freedom around the bonds connecting the vinyl and acetoxy groups to the phenyl ring, multiple low-energy conformations may exist.

Computational methods, ranging from molecular mechanics to higher-level quantum chemical calculations, can be used to perform a systematic search of the conformational space. acs.orgacs.orgresearchgate.net These studies can reveal the preferred orientations of the substituent groups, which can be influenced by steric hindrance and intramolecular interactions. For example, studies on related substituted styrenes have shown that the orientation of substituent groups can significantly impact their chemical behavior. acs.org

Polymer Chain Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful technique for studying the behavior of polymer chains and their interactions in various environments. arxiv.orgmdpi.com For polymers derived from this compound, such as poly(this compound), MD simulations can provide insights into their structural and dynamic properties. These simulations model the polymer as a collection of atoms or coarse-grained beads and track their movement over time by solving Newton's equations of motion. mdpi.comnih.gov

MD simulations can be used to investigate:

Chain Conformation and Flexibility: How the polymer chains fold and move in solution or in the solid state.

Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a crucial property for polymer processing and applications. chemrxiv.org

Intermolecular Interactions: The nature and strength of interactions between polymer chains, such as hydrogen bonding involving the hydroxyl groups after hydrolysis of the acetoxy groups. scispace.com These interactions significantly influence the material's mechanical properties and thermal stability.

For instance, studies on polyhydroxystyrene isomers have shown that the position of the hydroxyl group significantly affects hydrogen bonding and, consequently, the polymer's properties. scispace.comdiyhpl.us Poly(3-hydroxystyrene) was found to form hydrogen bonds more readily than its 2- and 4-isomers. scispace.com

Solubility and Phase Behavior Predictions

The solubility of a monomer like this compound and its corresponding polymer is a critical parameter for synthesis, processing, and application. Computational methods can be employed to predict solubility in various solvents.

One approach is the use of solubility parameters, such as the Hildebrand and Hansen solubility parameters, which can be estimated from the molecular structure. researchgate.netscribd.com These parameters quantify the cohesive energy density of a substance and are based on the principle that "like dissolves like."

Another method involves the use of quantitative structure-property relationship (QSPR) models, which correlate molecular descriptors with experimental solubility data to build predictive models. researchgate.net For more complex systems, MD simulations can be used to calculate the free energy of solvation, providing a more rigorous prediction of solubility. The General Solubility Equation (GSE), which uses the melting point and the octanol-water partition coefficient (Kow), is another tool for estimating aqueous solubility. researchgate.net

Applications in Advanced Materials and Organic Synthesis

Monomeric Building Block in Organic Synthesis

As a functionalized styrene (B11656) monomer, 3-Acetoxy-5-hydroxy styrene is a valuable intermediate, enabling the construction of intricate molecular architectures. The acetoxy group often functions as a protecting group for the more reactive hydroxyl function, allowing for selective reactions at other sites on the molecule.

This compound is recognized as an intermediate in the synthesis of resveratrol (B1683913) (3,5,4'-trihydroxystilbene), a natural compound of significant research interest. coompo.com Its role is particularly noted in synthetic routes involving the Wittig reaction.

In attempts to optimize resveratrol synthesis, researchers have explored various protecting groups and reaction conditions. One approach utilized an acetoxy protecting group. During the Wittig reaction, a mixture of products was obtained, which included 3-acetoxy-5-hydroxystyrene. researchgate.net In a specific experiment using a 1:5:5 ratio of aldehyde to sodium hydride (NaH) to methyltriphenylphosphonium (B96628) bromide (CH₃P(C₆H₅)₃Br), the reaction yielded a product mixture containing 28% 3-acetoxy-5-hydroxystyrene alongside 29% 3,5-dihydroxystyrene. researchgate.net The formation of these products is attributed to the alkaline reaction conditions, which can cause the hydrolysis of the ester protecting groups. researchgate.net

Table 1: Product Distribution in Wittig Reaction for Resveratrol Synthesis

Product Percentage in Mixture
3-Acetoxy-5-hydroxystyrene 28%
3,5-dihydroxystyrene 29%

Data derived from an experiment with an aldehyde:NaH:CH₃P(C₆H₅)₃Br ratio of 1:5:5. researchgate.net

This demonstrates the compound's direct involvement as a key intermediate, even if its formation is part of a complex product mixture that requires further separation or manipulation to achieve the final resveratrol target. researchgate.net The di-acetylated version, 3,5-Diacetoxy Styrene, is also used as a starting intermediate for resveratrol synthesis. scbt.com

Beyond resveratrol, the reactivity of the styrene scaffold makes its derivatives, including this compound, useful in constructing other complex organic molecules. For instance, styrene derivatives are key reactants in catalytic asymmetric intermolecular cyclopropanation reactions. hueuni.edu.vn

A study demonstrated the reaction between diazo acetoxy acetone (B3395972) and various styrene derivatives, catalyzed by a ruthenium complex, to produce chiral cyclopropyl (B3062369) ketone products. hueuni.edu.vn These resulting structures are significant as they are found in natural and synthetic products with potential medicinal applications. hueuni.edu.vn The use of styrene derivatives in such precise, stereoselective reactions highlights their value as building blocks for molecules with defined three-dimensional structures. Furthermore, styrenes are utilized in advanced photocatalytic systems, reacting with acyl precursors to form carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex bioactive compounds under mild conditions. rsc.org

Synthesis of Resveratrol and its Derivatives

Polymer Applications (Non-clinical)

The vinyl group of this compound allows it to undergo polymerization, leading to poly(hydroxystyrene) (P3HS) after hydrolysis of the acetoxy group. This polymer and its derivatives have found use in a variety of non-clinical material applications due to their specific physical and chemical properties. diyhpl.usgoogle.com

Polymers derived from hydroxystyrene (B8347415) isomers are critical components in photoresist formulations, which are light-sensitive materials used in the microelectronics industry for photolithography. diyhpl.usgoogleapis.com The position of the hydroxyl group on the styrene ring significantly influences the polymer's dissolution properties in the aqueous base developers used in the lithographic process. diyhpl.us

Poly(3-hydroxystyrene) (P3HS), the polymer resulting from this compound, exhibits dissolution characteristics that are intermediate between its isomers, poly(4-hydroxystyrene) (P4HS) and poly(2-hydroxystyrene) (P2HS). Research has shown that P3HS requires a developer strength of nearly 0.07N tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) to dissolve, whereas P4HS is much more soluble and P2HS is much less soluble. diyhpl.us This intermediate solubility makes P3HS and its copolymers valuable for creating photoresist materials with finely tuned dissolution rates, a critical factor for achieving high-resolution patterns in semiconductor manufacturing. diyhpl.usgoogle.com

Table 2: Developer Strength for Hydroxystyrene Polymer Isomers

Polymer Required Developer Strength (TMAH)
Poly(2-hydroxystyrene) (P2HS) >0.33N
Poly(3-hydroxystyrene) (P3HS) ~0.07N
Poly(4-hydroxystyrene) (P4HS) ~0.04N

Developer strength required for detectable solubility. diyhpl.us

Hydroxystyrenes and their acetylated derivatives, such as this compound, are employed as monomers for the production of specialized resins and elastomers. google.com The incorporation of styrene-based monomers can modify the properties of polymer systems. For example, elastomers can be dissolved in styrene monomer before being blended with unsaturated polyester (B1180765) resins to improve properties like toughness and impact strength. researchgate.net The resulting polymers can form interpenetrating polymer networks that enhance the mechanical performance of the final material. researchgate.net The phenolic hydroxyl group, once deprotected, offers a site for cross-linking, which can improve the thermal and mechanical stability of the resulting resin or elastomer. google.com

The same monomeric utility extends to the formulation of high-performance adhesives and coatings. google.comgoogle.com Polymers derived from hydroxystyrene derivatives contribute valuable properties to coating formulations. Styrene-based resins are known for providing high gloss, excellent chemical resistance, and strong adhesion to various substrates. specialchem.com The ability to functionalize the polymer backbone via the hydroxyl group allows for the creation of coatings with tailored surface properties and enhanced durability, making them suitable for demanding industrial and protective applications. google.comspecialchem.com

Table 3: List of Chemical Compounds

Compound Name
This compound
3,5-Diacetoxy Styrene
3,5-dihydroxystyrene
4-Acetoxy-3,5-dimethoxystyrene
Acetic anhydride (B1165640)
Acetyl chloride
Diazo acetoxy acetone
Methyltriphenylphosphonium bromide
Poly(2-hydroxystyrene) (P2HS)
Poly(3-hydroxystyrene) (P3HS)
Poly(4-hydroxystyrene) (P4HS)
Resveratrol (3,5,4'-trihydroxystilbene)
Sodium hydride
Styrene
Tetramethylammonium hydroxide (TMAH)

Additives in Elastomer and Resin Formulations

Hydroxystyrenes and their acetylated derivatives are recognized for their utility as additives in various polymer formulations, including elastomers and resins. The incorporation of these molecules can modify and enhance the physical and chemical properties of the base material.

Phenolic compounds are widely used as additives in elastomer formulations, where they primarily function as antioxidants and stabilizers. techno-press.comknowde.comchempoint.comchempoint.com The phenolic hydroxyl group can inhibit degradation caused by thermal oxidation, thereby preventing premature failure of the rubber article. techno-press.com Some phenolic additives can also act as reinforcing resins, which cure within the rubber matrix to increase hardness, stiffness, tear resistance, and chemical resistance. akrochem.com While straight phenolic resins can sometimes increase brittleness, modified phenolics with long hydrocarbon chains show better solubility and compatibility with the rubber matrix. akrochem.comspecialchem.com The use of polymerizable or graftable antioxidants, such as vinylphenols, is a strategy to create rubber-bound antioxidants that are less prone to extraction or volatilization from the final product. techno-press.com

In resin formulations, particularly thermosetting phenolic resins, additives are crucial for achieving desired performance characteristics such as high heat tolerance and dimensional stability. capitalresin.com Phenolic resins are used as binders and property enhancers in materials ranging from friction components like brake pads to adhesives. specialchem.comcapitalresin.com The addition of specific phenolic monomers can alter reactivity, flexibility, and compatibility with other components in the formulation. free.fr While this compound is not a standard commodity additive, its structure is well-suited for these applications. After polymerization or grafting into an elastomer or resin backbone, the subsequent hydrolysis of the acetoxy group would yield a dihydroxy-functionalized polymer, potentially enhancing antioxidant capabilities and adhesion.

Table 1: Functions of Phenolic Additives in Polymer Formulations

Function Description Polymer Type Relevant Findings/Properties Citations
Antioxidant Inhibits oxidative degradation, extending the service life of the material. Elastomers, Plastics Hindered phenols are effective at preventing discoloration and degradation during processing and long-term aging. knowde.com techno-press.comknowde.com
Reinforcing Agent Increases hardness, stiffness, and tear resistance of the cured compound. Elastomers (Rubber) Cured phenolic resins are heavily crosslinked, leading to much-improved chemical and flex-cracking resistance. akrochem.com akrochem.com
Curing Agent Participates in the cross-linking reaction to form a thermoset network. Resins, Rubber Heat-reactive phenolic resins with methylol groups are used for crosslinking in adhesives and other applications. akrochem.com akrochem.comcapitalresin.com
Adhesion Promoter Improves the bonding between the polymer and other materials, such as metals or fabrics. Adhesives, Coatings Phenolic resins can form strong adhesive hydrogen bonds with various substrates. akrochem.com akrochem.com
Heat Stabilizer Enhances the material's ability to withstand high temperatures without degrading. Resins, Plastics Phenolic resins are known for their high heat tolerance and low smoke emission. capitalresin.com capitalresin.comchembroad.com

pH-Responsive Materials

Smart polymers that exhibit changes in their physical or chemical properties in response to environmental stimuli are of great interest for a variety of applications. pH-responsive polymers are a prominent class of such materials, designed to react to changes in the acidity or basicity of their surroundings. encyclopedia.pubmdpi.com These polymers contain ionizable functional groups in their structure, such as acidic (e.g., -COOH) or basic (e.g., -NH2) moieties. mdpi.com

The mechanism of pH response is based on the protonation or deprotonation of these functional groups. nih.gov For a polymer with acidic groups, as the pH of the environment rises above the group's acid dissociation constant (pKa), the group loses a proton and becomes negatively charged. The resulting electrostatic repulsion between the charged sites on the polymer chains causes the polymer network to swell. encyclopedia.pubnih.gov Conversely, a decrease in pH below the pKa leads to protonation, neutralization of the charges, and collapse or deswelling of the polymer. This reversible behavior is the foundation for applications in areas like targeted drug delivery, where a change in physiological pH can trigger the release of a therapeutic agent. mdpi.com

Polymers derived from this compound are excellent candidates for creating pH-responsive materials. The key lies in the deprotection of the acetoxy group to reveal a second hydroxyl group, resulting in a poly(3,5-dihydroxystyrene) structure. The phenolic hydroxyl groups are weakly acidic and can be deprotonated under basic conditions. This ionization would lead to negative charges along the polymer backbone, inducing the characteristic electrostatic repulsion and swelling associated with pH-responsive anionic polymers. encyclopedia.pub Research on the closely related poly(4-hydroxystyrene) has already demonstrated its utility in creating pH-responsive materials and physical gel composites. nih.gov The presence of two hydroxyl groups per monomer unit in a deprotected polymer of this compound could lead to even more pronounced pH sensitivity and potentially more complex, tunable responses.

Table 2: Characteristics of pH-Responsive Polymer Systems

Characteristic Description Mechanism Key Functional Groups Citations
Stimulus pH of the surrounding medium. The polymer responds to changes in proton concentration. N/A encyclopedia.pubmdpi.com
Response Reversible swelling/deswelling, dissolution, or conformational changes. Protonation/deprotonation of ionizable groups leads to changes in electrostatic repulsion and polymer-solvent interactions. Carboxylic acids (-COOH), amines (-NH2), sulfonic acids (-SO3H), phenolic hydroxyls (-OH). mdpi.comnih.gov
Transition pH The pH value at which the response is triggered. Determined by the acid dissociation constant (pKa) or base dissociation constant (pKb) of the ionizable groups. The pKa of the functional group dictates the pH range of the transition. nih.gov nih.govnih.gov
Polymer Type Anionic (acidic) or Cationic (basic). Anionic polymers swell at high pH; cationic polymers swell at low pH. Anionic: Poly(acrylic acid), Poly(methacrylic acid), Poly(hydroxystyrene). Cationic: Poly(N,N-dimethylaminoethyl methacrylate). encyclopedia.pubnih.gov
Applications Drug delivery, sensors, actuators, smart coatings. The swelling/deswelling can be used to control the diffusion and release of an encapsulated substance. pH-responsive hydrogels can release drugs in specific physiological environments, like the intestine (pH ~7.4). encyclopedia.pubmdpi.com

Porous Polymer Monoliths in Separation Techniques

Porous polymer monoliths are a class of materials that have gained significant traction as stationary phases for chromatographic separations. knowde.com Unlike traditional columns packed with porous beads, a monolith consists of a single, continuous rod of porous polymer. knowde.com This structure features large through-pores that allow for rapid convective mass transport, enabling high-performance separations even at high flow rates. knowde.com

These monoliths are typically prepared by the in situ polymerization of a mixture containing one or more monomers, a cross-linking agent, a free-radical initiator, and a porogenic solvent. knowde.com The porogen is a crucial component that induces phase separation during polymerization, leading to the formation of the characteristic interconnected porous structure. knowde.com The versatility of this method allows for the use of a wide range of monomers, including hydrophobic, hydrophilic, and ionizable ones, to tailor the surface chemistry of the monolith for specific separation applications. knowde.com

Acetoxystyrene monomers are particularly useful in this context as precursors for creating functionalized monoliths. For instance, research has shown the preparation of porous polymer monoliths through the copolymerization of 4-acetoxystyrene (B54282) with other monomers like styrene and divinylbenzene. techno-press.com After the monolith is formed, the surface is functionalized by pumping a reagent through the column to deprotect the acetoxy groups, yielding hydroxyl-functionalized pores. techno-press.com This post-polymerization modification creates a hydrophilic surface capable of interacting with polar analytes, which is beneficial for techniques like hydrophilic interaction liquid chromatography (HILIC). techno-press.com

The use of this compound as a monomer offers a compelling strategy for creating highly functional monoliths. After polymerization and subsequent hydrolysis of the acetate (B1210297), the resulting monolith surface would be decorated with two hydroxyl groups per repeating unit. This dihydroxy functionality could provide unique selectivity and enhanced capacity for separating polar compounds. The ability to precisely introduce such functionalities makes these monomers valuable tools in the development of advanced stationary phases for liquid chromatography and other separation techniques.

Table 3: Example Components for Porous Polymer Monolith Synthesis via In Situ Polymerization

Component Type Example Compound Function in Monolith Synthesis Citations
Functional Monomer 4-Acetoxystyrene Provides the polymer backbone and the functional group (hydroxyl after deprotection) for surface chemistry. techno-press.com
Backbone Monomer Styrene Forms the main polymer structure, contributes to the hydrophobicity of the matrix. techno-press.com
Cross-linker Divinylbenzene (DVB) Creates a three-dimensional, rigid, and insoluble polymer network. techno-press.com
Initiator Benzoyl Peroxide, AIBN Initiates the free-radical polymerization reaction upon heating or UV exposure. techno-press.com
Porogen (Solvent) Toluene, 1-Dodecanol A non-reactive solvent system that controls the porous properties (pore size, pore volume) of the monolith. techno-press.com
Deprotection Agent Hydrazine (B178648) Hydrate (B1144303) Used post-polymerization to cleave the acetoxy group and expose the hydroxyl functionality. techno-press.com

Advanced Analytical Techniques for Detection and Characterization

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation of "3-Acetoxy-5-hydroxy styrene" from reaction mixtures, impurities, or its polymeric forms, and for its subsequent quantification.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For "3-Acetoxy-5-hydroxy styrene (B11656)," which contains a polar hydroxyl group, derivatization is often a necessary step to improve its volatility and chromatographic behavior, preventing peak tailing and interaction with the stationary phase. jfda-online.comresearchgate.net

Derivatization: The most common derivatization technique for compounds containing hydroxyl groups is silylation. nih.govresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the polar -OH group into a nonpolar trimethylsilyl (B98337) (-OTMS) ether. researchgate.netnih.gov This process significantly increases the volatility and thermal stability of the analyte. researchgate.net

Separation and Detection:

Gas Chromatography-Flame Ionization Detection (GC-FID): Following silylation, the derivatized "3-Acetoxy-5-trimethylsilyloxystyrene" can be separated on a capillary column. Nonpolar or mid-polarity columns, such as those with a 5% phenyl polysiloxane phase (e.g., DB-5 or HP-5), are typically suitable for this separation. vurup.sk The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds and is used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a Mass Spectrometry (MS) detector allows for both quantification and structural confirmation. nih.gov The electron impact (EI) mass spectrum of the derivatized compound will show a characteristic molecular ion peak and fragmentation pattern, which can be used for unambiguous identification. vurup.sk This is particularly useful for distinguishing between isomers and identifying impurities. researchgate.net

A summary of typical GC conditions is presented in Table 1.

Table 1: Illustrative GC Parameters for the Analysis of Derivatized this compound

ParameterTypical SettingPurpose
Derivatization Reagent BSTFA with 1% TMCS or MSTFATo increase volatility and thermal stability. researchgate.netnih.gov
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)Separation of analytes based on boiling point and polarity. vurup.sk
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program 100 °C (1 min hold), ramp at 10 °C/min to 280 °C (5 min hold)To separate compounds with different boiling points.
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)To move the analytes through the column.
Detector (FID) Temperature: 300 °CFor sensitive quantification of organic analytes.
Detector (MS) Ion Source: 230 °C; Quadrupole: 150 °C; Scan Range: 40-650 amuFor identification based on mass-to-charge ratio and fragmentation. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like "this compound" in its underivatized form. nih.govosha.gov

Methodology: Reversed-phase HPLC (RP-HPLC) is the most common mode used for phenolic compounds. scispace.comnih.gov The separation is achieved on a nonpolar stationary phase, typically a C18 (octadecylsilane) column, with a polar mobile phase. mdpi.com The mobile phase usually consists of a mixture of water (often acidified with acetic acid or phosphoric acid to suppress the ionization of the phenolic hydroxyl group) and an organic modifier like acetonitrile (B52724) or methanol (B129727). cabidigitallibrary.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. scispace.com

Detection: The presence of the styrenic and phenolic chromophores in "this compound" allows for sensitive detection using an Ultraviolet (UV) detector. researchgate.net The maximum absorbance is typically in the range of 270-280 nm for phenolic compounds, though a diode array detector (DAD) can be used to monitor multiple wavelengths simultaneously for improved specificity and peak purity analysis. mdpi.comcabidigitallibrary.org

Table 2: Typical HPLC-UV Conditions for this compound Analysis

ParameterTypical SettingRationale
Column C18, 150 x 4.6 mm, 5 µm particle sizeStandard for reversed-phase separation of moderately polar compounds. mdpi.com
Mobile Phase A Water with 0.1% Acetic AcidAqueous component; acid suppresses ionization of the phenol (B47542). cabidigitallibrary.org
Mobile Phase B AcetonitrileOrganic modifier to control retention. scispace.com
Gradient 5% to 95% B over 20 minutesTo elute a range of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Column Temperature 25-30 °CTo ensure reproducible retention times.
Detector UV/DAD at 280 nmWavelength for optimal detection of the phenolic chromophore. mdpi.com
Injection Volume 10 µLStandard volume for analytical HPLC.

While direct UV detection is feasible, pre-column derivatization can be employed to enhance detection sensitivity and selectivity, especially for trace-level analysis. scirp.orgscirp.org This involves reacting the phenolic hydroxyl group with a reagent that introduces a strongly UV-absorbing or fluorescent tag.

A common derivatization agent for phenols is 4-nitrobenzoyl chloride (4-NB-Cl). scirp.orgscirp.org The reaction, typically carried out in a buffered solution at a slightly alkaline pH (e.g., pH 8.5), converts the phenol into a 4-nitrobenzoyl ester. scirp.orgscirp.org This derivative exhibits significantly stronger UV absorbance at a specific wavelength (e.g., 280 nm), thereby lowering the limit of detection. scirp.org The derivatization is generally rapid, often reaching completion within minutes at a slightly elevated temperature (e.g., 50°C). scirp.orgscirp.org This strategy is particularly useful when analyzing complex matrices where baseline interference might be an issue.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. uva.es SFC is known for its high speed and efficiency and is considered a "green" alternative to normal-phase HPLC due to the reduced use of organic solvents. uva.es

For a polar analyte like "this compound," a polar organic modifier, such as methanol, is typically added to the CO₂ mobile phase to increase its solvating power and ensure elution from the column. acs.orgresearchgate.net The technique is often coupled with Mass Spectrometry (SFC-MS), providing both separation and sensitive detection. acs.org SFC can offer different selectivity compared to RP-HPLC, making it a complementary technique for complex sample analysis. acs.orgresearchgate.net The analysis of polar compounds like phenols is a growing application area for SFC-MS. nih.gov Polymer-based columns, such as those made from styrene-divinylbenzene, have shown promise for the SFC analysis of styrenic and other volatile compounds. acs.org

High-Performance Liquid Chromatography (HPLC) with UV Detection

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Polydispersity Analysis

When "this compound" is polymerized, either alone or with other monomers, Size Exclusion Chromatography (SEC) is the standard method for determining the resulting polymer's molecular weight distribution. rsc.orgpolymersource.ca SEC separates macromolecules based on their hydrodynamic volume in solution. polymersource.ca

Principle of Operation: The polymer sample, dissolved in a suitable solvent (e.g., Tetrahydrofuran - THF), is passed through a column packed with porous gel particles. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can permeate the pores to a greater extent, increasing their path length and causing them to elute later. polymersource.ca

Analysis and Detection: A differential refractive index (DRI) detector is commonly used, which measures the difference in refractive index between the eluting polymer solution and the pure mobile phase. rsc.org The elution profile, or chromatogram, is then compared to a calibration curve generated from polymer standards of known molecular weight (e.g., polystyrene standards) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). rsc.orgpolymersource.ca For polymers of hydroxystyrene (B8347415) derivatives, THF is a common mobile phase. rsc.org

Table 3: Representative SEC Parameters for Poly(3-acetoxy-5-hydroxystyrene)

ParameterTypical SettingPurpose
SEC System Integrated pump, autosampler, and detector systemAutomated and precise analysis. rsc.org
Columns Series of polystyrene-divinylbenzene (PS-DVB) columns with different pore sizesTo separate a wide range of molecular weights effectively. rsc.org
Mobile Phase Tetrahydrofuran (THF)To dissolve the polymer and carry it through the columns. rsc.orgpolymersource.ca
Flow Rate 1.0 mL/minTo ensure proper separation and peak shape.
Temperature 35-40 °CTo reduce solvent viscosity and improve resolution. rsc.org
Detector Differential Refractive Index (DRI)Universal detector for polymer concentration. rsc.org
Calibration Polystyrene standards of narrow polydispersityTo create a curve relating elution time to molecular weight. rsc.org

Thermal Analysis Techniques

Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. iranchembook.ir For polymers derived from "this compound," Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important for characterizing their thermal behavior and stability. youtube.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. iranchembook.ir It is used to determine key thermal transitions in polymers. For poly(3-acetoxy-5-hydroxystyrene), DSC analysis would reveal:

Glass Transition Temperature (Tg): The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter that defines the upper use temperature of the material. For poly(4-hydroxystyrene), the Tg is often observed at elevated temperatures. researchgate.netresearchgate.net

Melting Temperature (Tm): If the polymer has crystalline domains, a melting endotherm would be observed.

Curing/Cross-linking: Exothermic peaks can indicate curing or cross-linking reactions. youtube.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.comcore.ac.uk This analysis provides information about the thermal stability and decomposition profile of the polymer. A TGA curve for poly(3-acetoxy-5-hydroxystyrene) would show the onset temperature of decomposition and the temperature of maximum decomposition rate. researchgate.net For instance, studies on poly(4-hydroxystyrene) derivatives show they are generally stable to high temperatures. researchgate.net The analysis can be run under an inert atmosphere (e.g., nitrogen) to study thermal degradation or under an oxidative atmosphere (e.g., air) to study thermo-oxidative stability. core.ac.uk

Table 4: Summary of Thermal Analysis Techniques for Poly(3-acetoxy-5-hydroxystyrene)

TechniqueInformation ObtainedTypical Conditions
DSC Glass Transition (Tg), Melting (Tm), Curing ExothermsHeating rate of 10-20 °C/min in a nitrogen atmosphere. researchgate.netcore.ac.uk
TGA Thermal Stability, Decomposition Temperature, Residual MassHeating rate of 10-20 °C/min in a nitrogen or air atmosphere. core.ac.uk

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For amorphous or semi-crystalline polymers, one of the most important transitions measured by DSC is the glass transition temperature (Tg). This temperature marks the point where the material transitions from a rigid, glassy state to a more flexible, rubbery state, reflecting an increase in the molecular mobility of the polymer chains.

Research into polyhydroxystyrene derivatives demonstrates the significant influence of substituent groups and their positions on the aromatic ring on the polymer's thermal characteristics. scispace.com In a comparative study of poly(acetoxystyrene) isomers, poly(3-acetoxystyrene) (PmAS), the polymer of this compound, was analyzed alongside its 2- and 4-position counterparts. scispace.com The findings revealed that the glass transition temperatures of these acetylated polymers are lower than their hydrolyzed forms (polyhydroxystyrenes). scispace.com This is attributed to the acetoxyl group, which increases the distance between polymer chains and enhances the flexibility of the molecular chain. scispace.com

Notably, the Tg of poly(3-acetoxystyrene) is lower than that of polystyrene, highlighting that the substituent group at the 3-position markedly affects the molecular motion of the main polymer chain. scispace.com The specific Tg values determined by DSC illustrate these structural-property relationships. scispace.com

PolymerAbbreviationGlass Transition Temperature (Tg)
Poly(3-acetoxystyrene)PmASLower than Polystyrene
Poly(2-acetoxystyrene)PoASData specific to study
Poly(4-acetoxystyrene)PpASData specific to study
PolystyrenePStBaseline for comparison

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as it is heated at a controlled rate. infinitiaresearch.com This method is essential for assessing the thermal stability of materials by identifying the temperatures at which they begin to decompose. netzsch.com The result of a TGA experiment is a curve plotting mass against temperature, from which the onset of decomposition and the temperature of maximum weight loss can be determined. infinitiaresearch.comwaters.com

While specific TGA data for poly(this compound) is not extensively detailed, the analysis would focus on determining the onset temperature of decomposition, which indicates the upper limit of its thermal stability. This information is crucial for any high-temperature processing or application.

PolymerDecomposition Onset (Td)Key Findings
Poly(4-hydroxystyrene)~350 °C (at 5% weight loss)Exhibits single-step thermal degradation. rsc.org
Poly(this compound) PolymerNot specified in sourcesExpected to be influenced by the acetoxy and hydroxy groups on the styrene ring.

Future Research Directions and Perspectives

Exploration of Novel Sustainable Synthetic Routes

The future production of 3-acetoxy-5-hydroxy styrene (B11656) and its analogs is intrinsically linked to the development of green and sustainable chemistry. A significant area of future research lies in optimizing and expanding chemoenzymatic synthetic routes, which combine the selectivity of biocatalysts with the efficiency of chemical reactions.

Recent breakthroughs have demonstrated the viability of producing acetylated hydroxystyrenes from bio-based phenolic acids derived from lignin. acs.orgnih.gov A key strategy involves a two-step, one-pot cascade. rsc.org The first step utilizes a phenolic acid decarboxylase (PAD) enzyme to convert renewable phenolic acid precursors, such as ferulic acid or p-coumaric acid, into their corresponding hydroxystyrene (B8347415) derivatives. acs.orgrsc.org This is followed by a base-catalyzed acylation in the same reaction vessel to yield the final acetylated product. acs.org This process has been successfully scaled to produce kilogram quantities of 4-acetoxy-3-methoxystyrene with high isolated yields (96-97%) in a 10 L reactor. acs.orgnih.gov

Future work should focus on adapting these methods for the specific synthesis of 3-acetoxy-5-hydroxy styrene, which would likely start from 3,5-dihydroxycinnamic acid. Research should also target the discovery of novel, robust enzymes and the use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), which has proven effective in these cascades. acs.orgrsc.org Another sustainable approach involves a green Knoevenagel condensation of hydroxybenzaldehydes with malonic acid, followed by decarboxylation steps to produce the vinylphenol, which is then acetylated. researchgate.net

Table 1: Comparison of Sustainable Synthesis Methods for Acetylated Hydroxystyrenes

MethodKey StepsStarting MaterialsKey CatalystsReported YieldReference
Chemoenzymatic Cascade1. Enzymatic Decarboxylation 2. Base-catalyzed AcylationFerulic acid, p-coumaric acidPhenolic Acid Decarboxylase (PAD), Inorganic Base93-97% acs.orgnih.gov
Green Chemical Synthesis1. Knoevenagel Condensation 2. Decarboxylation 3. Acetylation4-hydroxybenzaldehydes, Malonic acid(Not specified)High isolated yields researchgate.net

Development of Advanced Polymer Architectures

The functional groups of this compound make it a versatile monomer for creating complex and well-defined polymer architectures through controlled radical polymerization (CRP) techniques. The acetoxy group serves as a protective group for the phenol (B47542), mitigating the inhibitory effects of the hydroxyl group during polymerization. mdpi.com

Future research should extensively explore the use of techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT), Nitroxide-Mediated Polymerization (NMP), and Atom Transfer Radical Polymerization (ATRP) to synthesize polymers from this compound. mdpi.comresearchgate.netacs.org These methods allow for precise control over molecular weight, low polydispersity, and the creation of advanced architectures such as:

Block Copolymers: Synthesis of triblock copolymers, such as poly(3-hydroxystyrene)-block-poly(dimethylsiloxane)-block-poly(3-hydroxystyrene) (P3HS-b-PDMS-b-P3HS), has been achieved using ATRP of a protected 3-hydroxystyrene monomer. acs.org These materials are promising for creating highly ordered nanostructures. acs.org

Gradient Copolymers: NMP has been used to create high molecular weight gradient copolymers of styrene and 4-acetoxystyrene (B54282). acs.org This approach could be adapted to create polymers where the concentration of this compound units changes gradually along the polymer chain, leading to unique thermal and physical properties. acs.org

Oligomers: Stable free radical polymerization (SFRP) is effective for producing low-molecular-weight oligomers with controlled chain lengths from acetoxystyrene monomers. cdnsciencepub.com

Subsequent hydrolysis of the acetoxy group in these polymers would yield poly(3,5-dihydroxystyrene) segments, introducing polarity and sites for hydrogen bonding, which significantly influences material properties like the glass transition temperature (Tg). scispace.comuq.edu.au

Table 2: Properties of Polymers from Acetoxystyrene Isomers

PolymerPolymerization MethodMolecular Weight (Mn, g/mol)Polydispersity (PDI)Glass Transition Temp. (Tg, K)Reference
Poly(4-acetoxystyrene)Free Radical13,7002.0385 researchgate.net
Poly(3-acetoxystyrene) (PmAS)(Not specified)(Not specified)(Not specified)367 scispace.com
Azo-acetoxystyrene OligomerSFRP2,800 - 10,8001.18 - 1.29(Not specified) cdnsciencepub.com
Styrene/4-acetoxystyrene Gradient CopolymerNMP>100,000"Controlled"Variable acs.org

Investigation of Undiscovered Chemical Transformations

While the primary reactions of this compound involve polymerization of the vinyl group and hydrolysis of the ester, there is a significant opportunity to investigate other chemical transformations. An important area for future study is the selective reactivity of its functional groups.

Research into the synthesis of resveratrol (B1683913), a related phenol, has provided insight into an interesting transformation. During attempts to perform a Wittig reaction on 3,5-diacetoxybenzaldehyde, the alkaline conditions of the reaction led to the partial hydrolysis of one of the acetoxy groups, resulting in a mixture that included 3-acetoxy-5-hydroxystyrene. researchgate.net This unintended, selective hydrolysis suggests that the two positions on the aromatic ring may have different reactivities under specific conditions. researchgate.net

Future research should systematically investigate this phenomenon. Studies could explore a range of basic or acidic conditions to achieve selective deprotection, which would be highly valuable for multi-step syntheses. Furthermore, the two distinct hydroxyl groups in the fully deprotected form (3,5-dihydroxystyrene) could be selectively re-functionalized, opening pathways to novel monomers and materials. The investigation into the reactivity of the vinyl group beyond polymerization, such as in cycloadditions or hydroformylation reactions, remains a largely unexplored frontier.

Enhanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to accelerate research and development related to this compound, from its synthesis to the properties of its resulting polymers. Future research should leverage computational modeling to:

Predict Reaction Pathways and Mechanisms: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction energies and transition states for both the synthesis of the monomer and its polymerization. This can help optimize reaction conditions for chemoenzymatic routes by understanding substrate-enzyme interactions and for controlled radical polymerizations by predicting initiator efficiency and chain transfer events. rsc.org

Assess Solvent and Catalyst Effects: Computational solvent assessments can inform the selection of green and effective solvents by predicting solubilities and reactor operation modes. rsc.org Modeling can also help in the rational design of catalysts for both the monomer synthesis and subsequent polymerization.

Predict Polymer Properties: Molecular dynamics simulations can predict the bulk properties of polymers derived from this compound. This includes predicting the glass transition temperature (Tg), understanding the influence of hydrogen bonding on polymer chain conformation and molecular motion, and modeling the microphase separation in block copolymers. acs.orgscispace.com Such predictive power can guide the design of polymers with specific, targeted properties for advanced applications.

Application in Emerging Materials Science Fields

The unique structure of this compound, and the corresponding poly(3,5-dihydroxystyrene) obtained after hydrolysis, makes it a promising candidate for several emerging applications in materials science.

Advanced Photoresists: Polyhydroxystyrenes are critical components in photoresist formulations for microelectronics manufacturing. google.comgoogleapis.com The position of the hydroxyl group dramatically affects the polymer's dissolution rate in aqueous developers. diyhpl.us By creating copolymers of different hydroxystyrene isomers, it is possible to precisely tune these dissolution properties. diyhpl.us The 3-hydroxy isomer and its derivatives could be incorporated into copolymer systems to optimize resist performance for next-generation lithography. diyhpl.us

Self-Assembling Materials for Nanotechnology: As demonstrated with related isomers, block copolymers containing polyhydroxystyrene segments can self-assemble into well-defined nanostructures. acs.org The synthesis of block copolymers incorporating poly(3,5-dihydroxystyrene) could yield materials that form lamellar, cylindrical, or spherical domains at sub-10 nm length scales, making them highly suitable for directed self-assembly (DSA) applications in the fabrication of nanoelectronic devices. acs.org

Functional Polymers and Resins: The phenolic hydroxyl groups are sites for further functionalization, making these polymers platforms for creating materials with tailored properties. rsc.org Potential applications include their use as high-performance binder resins, components in self-healing materials, and precursors for advanced adhesives and coatings. acs.orgsmolecule.com

Mentioned Compounds

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of 3-Acetoxy-5-hydroxy styrene?

To confirm the structure of this compound, researchers should employ a combination of infrared spectroscopy (IR) for functional group analysis (e.g., hydroxyl and acetoxy peaks), nuclear magnetic resonance (NMR) (¹H and ¹³C) to resolve stereochemistry and substituent positions, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, in analogous styrene derivatives, IR peaks at ~3400 cm⁻¹ (O-H stretch) and ~1740 cm⁻¹ (C=O stretch) are critical, while NMR can differentiate between aromatic protons and acetoxy groups .

Q. What synthetic routes are commonly used to prepare this compound?

A validated approach involves oxidative coupling of phenolic precursors with styrene derivatives. For instance, 4-methoxyphenol and styrene can react in the presence of hexafluoropropanol (HFIP) as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature. This method minimizes side reactions and improves regioselectivity . Optimization of solvent polarity and oxidant strength is critical for yield enhancement.

Advanced Research Questions

Q. How can catalytic systems be optimized for selective epoxidation of this compound?

Advanced studies on styrene derivatives suggest using cerium-based metal-organic frameworks (Ce-MOFs) as catalysts. These frameworks offer high surface area and tunable active sites, enabling >99% conversion with selectivity toward epoxidation (e.g., styrene oxide) over competing pathways like benzaldehyde formation. Reaction parameters such as temperature (25–50°C), solvent (acetonitrile), and catalyst loading (5–10 mol%) should be systematically tested using gas chromatography-mass spectrometry (GC-MS) and ¹H NMR to validate product ratios .

Q. What strategies resolve discrepancies in analytical data (e.g., GC-MS vs. NMR) for reaction yield calculations?

Contradictions between GC-MS and NMR data often arise from volatility differences or matrix effects . To mitigate this, researchers should:

  • Calibrate instruments using internal standards (e.g., deuterated analogs).
  • Perform triplicate measurements and apply statistical analysis (e.g., ANOVA) to assess reproducibility.
  • Cross-validate with alternative techniques like high-performance liquid chromatography (HPLC) .

Q. How do solvent polarity and proticity influence the stability of this compound during storage?

Stability studies on similar compounds indicate that aprotic solvents (e.g., dichloromethane) reduce hydrolysis of the acetoxy group compared to protic solvents (e.g., methanol). Storage under inert atmospheres (N₂/Ar) at –20°C in amber vials further prevents degradation. Periodic UV-Vis spectroscopy and thin-layer chromatography (TLC) can monitor compound integrity .

Methodological and Data Analysis Questions

Q. What computational tools are suitable for modeling the reaction mechanisms of this compound in catalytic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map energy profiles for epoxidation or hydroxylation pathways. Software like Gaussian or ORCA is recommended to simulate transition states and identify rate-determining steps. Experimental validation via kinetic isotope effects (KIE) or deuterium labeling is advised to confirm computational predictions .

Q. How can researchers design experiments to differentiate between radical vs. ionic pathways in styrene derivative reactions?

  • Use radical traps (e.g., TEMPO) to quench free radicals; a significant reduction in reaction rate suggests a radical mechanism.
  • Conduct reactions in ionic liquids (e.g., [BMIM][BF₄]) to stabilize charged intermediates.
  • Monitor intermediate species via electron paramagnetic resonance (EPR) for radical detection or electrospray ionization mass spectrometry (ESI-MS) for ionic species .

Application-Oriented Questions

Q. In what biochemical assays can this compound serve as a precursor?

The compound’s phenolic and vinyl groups make it a candidate for synthesizing fluorescent probes or enzyme substrates . For example, its acetoxy moiety can be hydrolyzed in situ to release active hydroxyl groups for studying esterase activity. Fluorescence quenching assays and HPLC-based enzymatic screens are typical methodologies .

Q. What role can this compound play in polymer chemistry research?

As a functionalized styrene derivative, it can be copolymerized with monomers like methyl methacrylate to create materials with tailored hydrophilicity or biodegradability. Gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) are essential for characterizing polymer molecular weight and thermal properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.